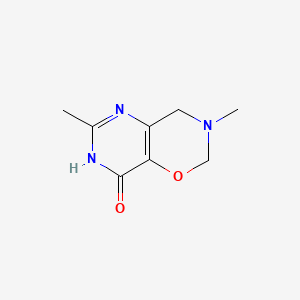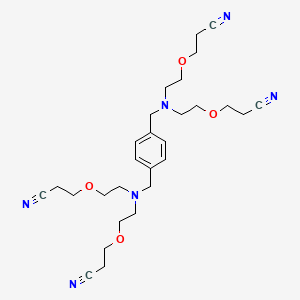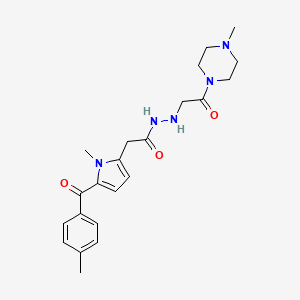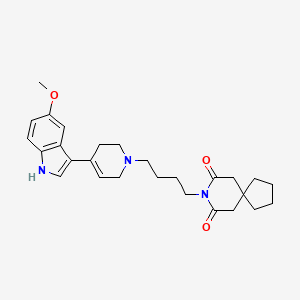
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole moiety, which is often found in biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the spirocyclic core, followed by the introduction of the indole and pyridine moieties. Common reagents and conditions include:
Spirocyclic Core Formation: This step may involve cyclization reactions using catalysts such as Lewis acids.
Indole Introduction: The indole ring can be introduced through Fischer indole synthesis or other indole-forming reactions.
Pyridine Attachment: The pyridine moiety can be attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with indole moieties are often studied for their potential pharmacological activities. This compound may be investigated for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, similar compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with different ring systems.
Indole Derivatives: Compounds with indole moieties, such as tryptamines or indole-3-carbinol.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide or pyridoxine.
Uniqueness
The uniqueness of this compound lies in its combination of spirocyclic, indole, and pyridine structures. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
属性
CAS 编号 |
116966-97-3 |
|---|---|
分子式 |
C27H35N3O3 |
分子量 |
449.6 g/mol |
IUPAC 名称 |
8-[4-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C27H35N3O3/c1-33-21-6-7-24-22(16-21)23(19-28-24)20-8-14-29(15-9-20)12-4-5-13-30-25(31)17-27(18-26(30)32)10-2-3-11-27/h6-8,16,19,28H,2-5,9-15,17-18H2,1H3 |
InChI 键 |
IHKDLQGMVIQDTN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)CCCCN4C(=O)CC5(CCCC5)CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




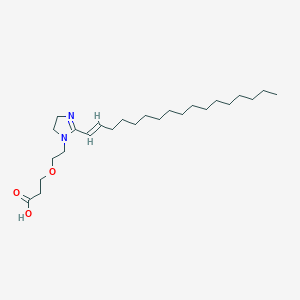


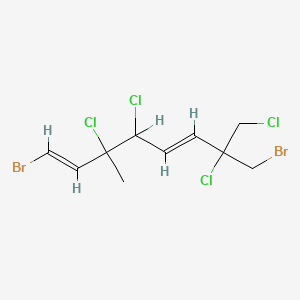

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
